molecular formula C11H20OS B14548018 (2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one CAS No. 62151-61-5

(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one

Cat. No.: B14548018
CAS No.: 62151-61-5
M. Wt: 200.34 g/mol
InChI Key: ARPKFFQSQVKRIG-SCZZXKLOSA-N
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Description

(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one is a chiral compound with a cyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the core structure.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through nucleophilic substitution reactions using methylthiolates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation and nucleophilic substitution reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The tert-butyl and methylsulfanyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiolates or halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one involves its interaction with specific molecular targets. The tert-butyl and methylsulfanyl groups may influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclohexanone core structure provides a rigid framework that can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-ethyl-2-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-one
  • (2S,4R)-2-[2-(2-methoxyphenoxy)ethyl]-4-(propan-2-yl)cyclohexan-1-one
  • (2S,4R)-4-methyl-2-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-one

Uniqueness

(2S,4R)-4-tert-Butyl-2-(methylsulfanyl)cyclohexan-1-one is unique due to the presence of both tert-butyl and methylsulfanyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

62151-61-5

Molecular Formula

C11H20OS

Molecular Weight

200.34 g/mol

IUPAC Name

(2S,4R)-4-tert-butyl-2-methylsulfanylcyclohexan-1-one

InChI

InChI=1S/C11H20OS/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1

InChI Key

ARPKFFQSQVKRIG-SCZZXKLOSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)SC

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)SC

Origin of Product

United States

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